molecular formula C12H12N2O B3745376 2-(2-Oxopiperidin-1-yl)benzonitrile

2-(2-Oxopiperidin-1-yl)benzonitrile

Cat. No.: B3745376
M. Wt: 200.24 g/mol
InChI Key: XQOXRKQYFOZKRT-UHFFFAOYSA-N
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Description

2-(2-Oxopiperidin-1-yl)benzonitrile (IUPAC name: 2-[(2-oxopiperidin-1-yl)methyl]benzonitrile) is a heterocyclic compound featuring a benzonitrile core substituted with a 2-oxopiperidinylmethyl group. Its molecular formula is C₁₃H₁₄N₂O, with a molar mass of 214.26 g/mol .

Properties

IUPAC Name

2-(2-oxopiperidin-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-10-5-1-2-6-11(10)14-8-4-3-7-12(14)15/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOXRKQYFOZKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopiperidin-1-yl)benzonitrile typically involves the reaction of benzonitrile with piperidin-2-one. One common method involves the use of a base such as sodium hydride to deprotonate the piperidin-2-one, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitrile group is converted to an amine.

    Substitution: Substituted benzonitrile derivatives with various functional groups on the benzene ring.

Scientific Research Applications

2-(2-Oxopiperidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the piperidin-1-yl group can interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-oxopiperidin-1-yl)benzonitrile can be contextualized against several analogs, including positional isomers, derivatives with alternative heterocycles, and compounds with distinct substituents. Key comparisons are outlined below:

Structural Analogs
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
3-(4-Oxopiperidin-1-yl)benzonitrile C₁₂H₁₄N₂O Oxopiperidine at meta-position Synthesized via coupling reactions; reference yield: 28% .
2-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile C₁₂H₁₂N₂O Five-membered pyrrolidinone ring Smaller lactam ring; potential differences in solubility and ring strain .
2-(4-Aminopiperidin-1-yl)benzonitrile C₁₂H₁₅N₃ Amino group at piperidine 4-position Enhanced basicity; used in pharmaceutical intermediates .

Key Observations :

  • Positional Isomerism : The meta-isomer (3-(4-oxopiperidin-1-yl)benzonitrile) exhibits distinct electronic effects due to altered resonance interactions compared to the ortho-substituted target compound .
  • Ring Size: Replacement of the six-membered oxopiperidine with a five-membered pyrrolidinone (e.g., 2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile) may reduce steric hindrance but increase ring strain .

Key Observations :

  • Benzonitrile derivatives with triazole or ethenyl substituents (e.g., compounds 1c , 1h ) demonstrate potent cytotoxic activities, suggesting that the presence of electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OMe) modulates target affinity .

Key Observations :

  • Piperidine-containing analogs like 2-(2-(4-aminopiperidin-1-yl)benzonitrile exhibit moderate acute toxicity (H302, H315, H319), emphasizing the need for careful handling in laboratory settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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